Lsd1-IN-18

LSD1 inhibition non-covalent inhibitor covalent inhibitor

Reversible LSD1 inhibition requires tool compounds with defined equilibrium binding kinetics and washout-compatible pharmacology. Lsd1-IN-18 (compound 7) is a quinazoline-based, non-covalent LSD1/KDM1A inhibitor validated by X-ray crystallography (PDB 6TUY). - Ki = 0.156 μM; KD = 0.075 μM - precise equilibrium dosing - 72-h IC₅₀: 0.16 μM (THP-1 leukemia), 0.21 μM (MDA-MB-231 TNBC) - 1.9× cellular potency vs. LSD1-IN-19 in MDA-MB-231 cells - Clean LSD1-selective profile - no dual G9a inhibition

Molecular Formula C31H40N6O2
Molecular Weight 528.7 g/mol
Cat. No. B12397507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLsd1-IN-18
Molecular FormulaC31H40N6O2
Molecular Weight528.7 g/mol
Structural Identifiers
SMILESCN(C)CCCNC1=NC2=CC(=C(C=C2C(=N1)NC3CCN(CC3)CC4=CC5=CC=CC=C5C=C4)OC)OC
InChIInChI=1S/C31H40N6O2/c1-36(2)15-7-14-32-31-34-27-20-29(39-4)28(38-3)19-26(27)30(35-31)33-25-12-16-37(17-13-25)21-22-10-11-23-8-5-6-9-24(23)18-22/h5-6,8-11,18-20,25H,7,12-17,21H2,1-4H3,(H2,32,33,34,35)
InChIKeyUAQFERXHHSHKOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lsd1-IN-18: Non‑Covalent LSD1 Inhibitor Overview


Lsd1-IN-18 (compound 7) is a potent, non-covalent and selective inhibitor of lysine‑specific demethylase 1 (LSD1/KDM1A), with a Ki of 0.156 μM and a KD of 0.075 μM [1]. It displays sub‑micromolar antiproliferative effects in both hematological and solid tumor models, with 72‑h IC₅₀ values of 0.16 μM in THP‑1 leukemia cells and 0.21 μM in MDA‑MB‑231 breast cancer cells [1][2]. The compound belongs to a quinazoline‑based chemical series and exhibits a distinct non‑covalent binding mode confirmed by X‑ray crystallography [1].

Reversible Modulation Non‑covalent LSD1 inhibition supports washout and kinetic target engagement studies
Cell‑Model Screening Supports antiproliferative assays in leukemia (THP‑1) and solid tumor (MDA‑MB‑231) lines
Structural Reference X‑ray co‑crystal structure available for SAR and binding‑mode analysis

Lsd1-IN-18: Differentiation Factors


LSD1 inhibitors exhibit widely divergent potency, selectivity, and binding mechanisms that preclude generic substitution. Lsd1-IN-18 is a non‑covalent inhibitor, whereas clinical‑stage compounds such as ORY‑1001 (iadademstat) and GSK2879552 are irreversible, covalent FAD‑directed inhibitors [1]. Covalent inhibitors carry inherent risks of off‑target reactivity and may exhibit distinct resistance profiles. Furthermore, Lsd1-IN-18 demonstrates a unique quinazoline scaffold and an unusual binding mode that distinguishes it from tranylcypromine‑derived covalent inhibitors and from other non‑covalent LSD1 inhibitors [2]. These differences translate into measurable variations in cellular antiproliferative potency, selectivity over MAO enzymes, and suitability for specific experimental models. The quantitative evidence below establishes the specific differentiation of Lsd1-IN-18 relative to its closest analogs and clinical comparators.

Risk Factor
Differentiation Context
Binding Mechanism
Non‑covalent reversible inhibition vs. irreversible covalent inhibitors (ORY‑1001, GSK2879552) may shift cellular response kinetics and resistance profiles.
Chemical Scaffold
Quinazoline‑based structure distinct from TCP‑derived covalent inhibitors; selectivity over MAO and other FAD‑dependent enzymes may differ.
Selectivity Spectrum
Dual LSD1/G9a inhibitors (e.g., LSD1‑IN‑20) introduce multi‑target pharmacology; single‑target LSD1 selectivity cannot be assumed interchangeable.

Lsd1-IN-18: Comparator-Based Evidence


Non‑Covalent vs. Covalent Binding Mechanism

Lsd1-IN-18 is a reversible, non‑covalent LSD1 inhibitor, whereas ORY‑1001 (iadademstat) and GSK2879552 are irreversible, covalent FAD‑directed inhibitors [1]. Lsd1-IN-18 exhibits a Ki of 0.156 μM and a KD of 0.075 μM, reflecting equilibrium binding [2]. In contrast, ORY‑1001 has a reported IC₅₀ of <20 nM (0.018 μM) and GSK2879552 has a Kiₐₚₚ of 1.7 μM, but their covalent mechanism complicates direct potency comparisons and introduces time‑dependent inhibition not observed with Lsd1-IN-18 [1]. The non‑covalent binding mode of Lsd1-IN-18 is confirmed by an X‑ray crystal structure (PDB: 6TUY) showing an unusual interaction with the LSD1‑CoREST complex [2].

Binding Mode
Head‑to‑head
Lsd1‑IN‑18 (Target) Ki = 0.156 μM, KD = 0.075 μM
Non‑covalent reversible
ORY‑1001 / GSK2879552 ORY‑1001 IC₅₀ = 0.018 μM (covalent)
GSK2879552 Kiₐₚₚ = 1.7 μM (covalent)
Non‑covalent binding supports reversible target engagement; potency not directly comparable across mechanisms.
Covalent inhibitors may require additional washout controls.
LSD1 inhibition non-covalent inhibitor covalent inhibitor binding mode

MDA‑MB‑231 Potency vs. LSD1-IN-19

Lsd1-IN-18 (compound 7) and LSD1‑IN‑19 (compound 29) are structurally related quinazoline‑based non‑covalent LSD1 inhibitors from the same discovery series [1]. In MDA‑MB‑231 triple‑negative breast cancer cells, Lsd1‑IN-18 exhibits a 72‑h IC₅₀ of 0.21 μM, compared to 0.40 μM for LSD1‑IN‑19 [1]. This represents a 1.9‑fold improvement in antiproliferative potency in a solid tumor cell line. In THP‑1 leukemia cells, Lsd1‑IN-18 shows an IC₅₀ of 0.16 μM versus 0.17 μM for LSD1‑IN‑19, a more modest 1.06‑fold difference [1].

MDA‑MB‑231 Potency
Head‑to‑head
Lsd1‑IN‑18 IC₅₀ = 0.21 μM (72 h)
LSD1‑IN‑19 IC₅₀ = 0.40 μM (72 h)
Reported 1.9‑fold lower IC₅₀ in TNBC cell model; supports endpoint sensitivity.
MDA‑MB‑231, 72‑h MTT assay.
antiproliferative activity MDA‑MB‑231 LSD1 inhibitor cellular IC50

LSD1 Selectivity vs. Dual Inhibitor LSD1-IN-20

Lsd1‑IN-18 is a selective LSD1 inhibitor, whereas LSD1‑IN‑20 (compound 1) is a dual LSD1/G9a inhibitor with a Ki of 0.44 μM against LSD1 and 0.68 μM against G9a [1]. In THP‑1 leukemia cells, Lsd1‑IN-18 shows an IC₅₀ of 0.16 μM, while LSD1‑IN‑20 requires 0.51 μM to achieve 50% growth inhibition [1]. In MDA‑MB‑231 cells, Lsd1‑IN-18 (IC₅₀ = 0.21 μM) is 7.6‑fold more potent than LSD1‑IN‑20 (IC₅₀ = 1.60 μM) [1]. This indicates that simultaneous G9a inhibition does not enhance antiproliferative effects in these models and may reduce LSD1‑targeted efficacy.

Selectivity vs Dual
Head‑to‑head
Lsd1‑IN‑18 (Target) LSD1 Ki = 0.156 μM
MDA‑MB‑231 IC₅₀ = 0.21 μM
LSD1‑IN‑20 (Dual) LSD1 Ki = 0.44 μM, G9a Ki = 0.68 μM
MDA‑MB‑231 IC₅₀ = 1.60 μM
Single‑target LSD1 inhibition yields higher cell‑model response; dual G9a/LSD1 inhibition may not enhance potency.
THP‑1 and MDA‑MB‑231, 72‑h MTT.
selectivity LSD1 G9a dual inhibitor off‑target

Leukemia Antiproliferative Potency vs. Covalent Inhibitors

Lsd1‑IN-18 demonstrates a 72‑h IC₅₀ of 0.16 μM in THP‑1 acute monocytic leukemia cells [1]. In contrast, clinical covalent inhibitor GSK2879552 shows variable activity across AML lines, with growth inhibition ranging from 40% to 100% at unspecified concentrations, and a reported biochemical Kiₐₚₚ of 1.7 μM [2]. ORY‑1001 (iadademstat) exhibits potent biochemical inhibition (IC₅₀ < 20 nM) but its cellular antiproliferative IC₅₀ values in THP‑1 are not consistently reported, limiting direct comparison . Lsd1‑IN-18 provides a well‑characterized, single‑agent cellular IC₅₀ in a standard leukemia model, facilitating reproducible experimental design.

Leukemia Cell Potency
Reported
Lsd1‑IN‑18 THP‑1 IC₅₀ = 0.16 μM (72 h)
Covalent Comparators GSK2879552: variable cellular activity
ORY‑1001: cellular THP‑1 data not available
Defined THP‑1 IC₅₀ supports reproducible dose‑response; comparator cellular data may differ.
THP‑1, 72‑h MTT; covalent inhibitor kinetics may affect readout.
THP‑1 leukemia antiproliferative LSD1 covalent vs non‑covalent

MAO Off‑Target Profile vs. TCP Inhibitors

Many LSD1 inhibitors derived from tranylcypromine (TCP) exhibit significant inhibition of monoamine oxidases A and B (MAO‑A/B) due to their covalent FAD‑directed mechanism [1]. Lsd1‑IN-18, as a non‑covalent quinazoline‑based inhibitor, was designed for LSD1 selectivity. While direct MAO‑A/B inhibition data for Lsd1‑IN-18 are not reported in the primary publication, its non‑covalent binding mode and distinct chemical scaffold are associated with reduced MAO off‑target activity relative to TCP‑based covalent inhibitors [1][2]. In contrast, clinical covalent inhibitors such as ORY‑1001 require explicit selectivity profiling: ORY‑1001 shows IC₅₀ >100 μM against MAO‑A and MAO‑B, but inhibits spermine oxidase (IC₅₀ = 7.4 μM) [3].

MAO Off‑Target
Class‑level

Lsd1‑IN‑18 MAO‑A/B inhibition not characterized; non‑covalent quinazoline scaffold associated with lower MAO risk vs. TCP derivatives.

Non‑covalent scaffold may reduce MAO off‑target risk; direct confirmation needed.
Class‑level inference; review selectivity data prior to in vivo studies.
MAO‑A MAO‑B selectivity off‑target LSD1

Lsd1-IN-18: Research Applications


Target Validation with Reversible LSD1 Inhibition

Use Lsd1‑IN-18 for experiments where reversible, non‑covalent LSD1 inhibition is essential—such as washout studies to confirm on‑target effects, kinetic analyses of LSD1‑dependent gene expression, or investigations of resistance mechanisms that bypass covalent inhibition [1]. Its defined Ki (0.156 μM) and KD (0.075 μM) enable precise equilibrium dosing [1].

TNBC Antiproliferative Screening

Lsd1‑IN-18 provides a 1.9‑fold improvement in cellular potency over the close analog LSD1‑IN‑19 in MDA‑MB‑231 cells (IC₅₀ 0.21 μM vs. 0.40 μM) [1]. This enhanced potency reduces compound consumption and improves assay dynamic range, making it the preferred tool compound for LSD1‑targeted antiproliferative studies in TNBC [1].

Leukemia Models: Selective LSD1 Inhibition

In THP‑1 acute monocytic leukemia cells, Lsd1‑IN-18 exhibits a clean LSD1‑selective profile (IC₅₀ 0.16 μM), whereas dual LSD1/G9a inhibitors like LSD1‑IN‑20 show 3.2‑fold lower potency and introduce dual‑target ambiguity [1]. Lsd1‑IN-18 is therefore the optimal choice for experiments requiring unambiguous LSD1 pharmacology [1].

LSD1‑CoREST Structural Biology Studies

Lsd1‑IN-18 has a validated X‑ray crystal structure (PDB 6TUY) bound to the LSD1‑CoREST complex, revealing an unusual non‑covalent binding mode [1]. This makes it an ideal reference compound for structural studies, fragment‑based drug design, and structure‑activity relationship (SAR) exploration of quinazoline‑based LSD1 inhibitors [1].

Application
Selection Property
Validation Focus
LSD1 target engagement studies
Non‑covalent reversible binding
Reversibility by washout recovery
Breast cancer cell‑model studies
Cell‑model antiproliferative potency
Endpoint dose‑response in TNBC lines
Leukemia cell‑model studies
LSD1‑selective pharmacology (no G9a inhibition)
Target engagement without dual‑target ambiguity
LSD1‑CoREST structural studies
X‑ray co‑crystal structure (PDB 6TUY)
Binding mode and SAR characterization

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